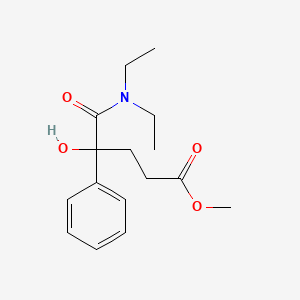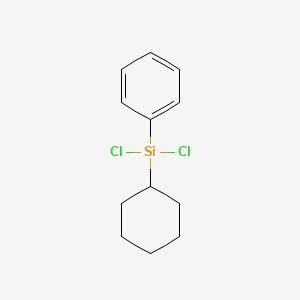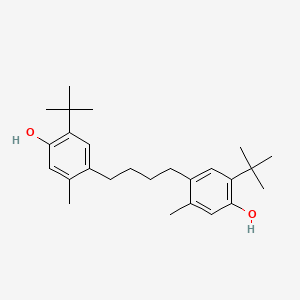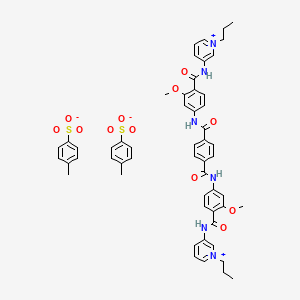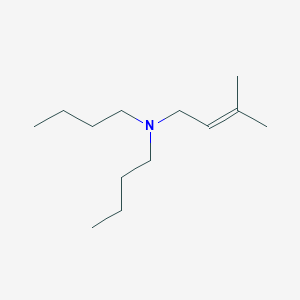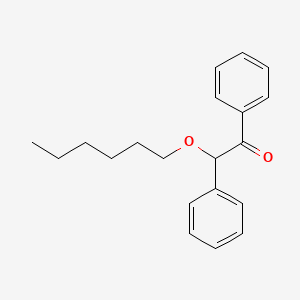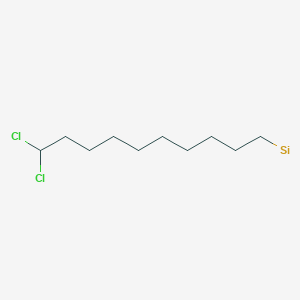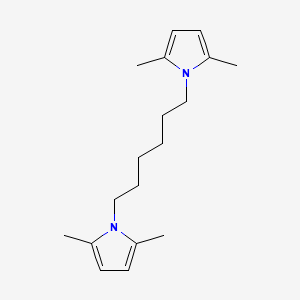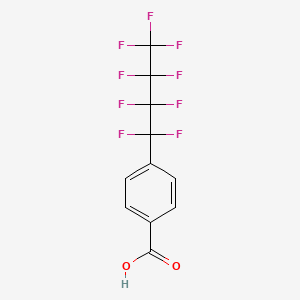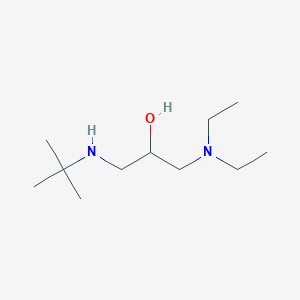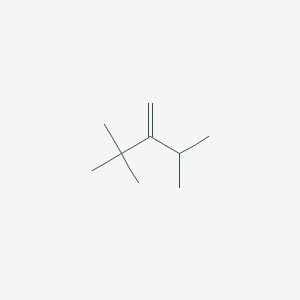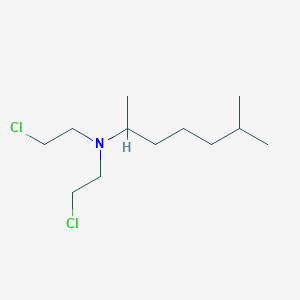
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of nitrogen mustards, which are compounds containing nitrogen atoms bonded to two chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine typically involves the reaction of 6-methylheptan-2-amine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine involves the alkylation of DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell death, making the compound a potential candidate for cancer treatment. The molecular targets include DNA bases and proteins involved in cell division.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
N,N-bis(2-chloroethyl)cyclopropanamine: A cyclopropane derivative with similar chemical behavior.
Uniqueness
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is unique due to its specific structure, which includes a 6-methylheptan-2-amine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
15332-48-6 |
|---|---|
Molecular Formula |
C12H25Cl2N |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine |
InChI |
InChI=1S/C12H25Cl2N/c1-11(2)5-4-6-12(3)15(9-7-13)10-8-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
OKKVCDLWIIOPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


